H3K4(Me) (1-20)
Description
Properties
Molecular Formula |
C92H169N35O27 |
|---|---|
Molecular Weight |
2197.57 |
Origin of Product |
United States |
Chemical Reactions Analysis
H3K4 Methylation and the Set1/COMPASS Complex
H3K4 methylation is carried out by the Set1/COMPASS complex, a highly conserved multiprotein complex . This complex methylates H3K4, resulting in mono-, di-, or tri-methylated residues (H3K4me1/2/3) . The process involves multiple regulatory components that associate with the Set1 protein . H3K4me3 is typically enriched at transcription start sites, while H3K4me2 and H3K4me1 are found downstream, creating a gradient of H3K4 methylation .
Dynamics of H3K4 Methylation
H3K4 methylation is a dynamic process influenced by various factors:
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cAMP Signaling: Oscillatory intracellular cAMP levels can alter H3K4 methylation . Specifically, H3K4me3 levels fluctuate rapidly in response to cAMP .
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Demethylation: The KDM5 demethylases actively regulate H3K4me3 levels . Deletion of Kdm5a and Kdm5b genes leads to a global increase in H3K4me3 levels and delays the turnover of H3K4me3 .
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Histone Acetylation: Acetylation of the H3 tail promotes nucleosome accessibility to histone methyl readers and writers, thereby influencing H3K4 methylation . Acetylation enhances methyltransferase activity .
Role of H3K4 Methylation in Transcription
H3K4 methylation plays a crucial role in transcription regulation :
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H3K4me3 and Transcriptional Pause-Release: H3K4me3 is essential for the recruitment of the integrator complex subunit 11 (INTS11), which is required for the eviction of paused RNA polymerase II (RNAPII) and transcriptional elongation .
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H3K4me3 and Transcription Initiation: H3K4me3 does not directly affect transcriptional initiation .
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H3K4 Methylation Patterns and Transcription Frequency: H3K4 methylation patterns respond to transcription frequency, with H3K4me3 peak levels increasing relative to H3K4me2 levels up to a certain threshold .
H3K4 Methylation States and Gene Activity
The presence of different H3K4 methylation states reflects the activity of T-cell gene enhancers . H3K4me1 domains that lose H3K4me3 are preferentially located near repressed genes, whereas those that gain H3K4me3 are mainly located near induced genes .
Impact of COMPASS Subunits on H3K4 Methylation
The COMPASS complex's subunits significantly affect H3K4 methylation. The absence of Cps60 and Cps25 significantly impairs Set1's catalytic activity, leading to a total loss of H3K4 trimethylation and a substantial reduction in H3K4 mono- and dimethylation .
Given the absence of specific chemical reaction data for "H3K4(Me) (1-20)" in the search results, this article summarizes the current understanding of H3K4 methylation, its regulation, and its roles in transcription.
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